molecular formula C16H15N3O B7527434 N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide

N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide

Cat. No. B7527434
M. Wt: 265.31 g/mol
InChI Key: VRQQILDITBTMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide, also known as BMA-168, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.

Mechanism of Action

N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide works by modulating the activity of certain receptors in the brain and peripheral tissues. It has been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has also been found to modulate the activity of the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has also been found to decrease the levels of certain inflammatory cytokines, which are involved in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has several advantages for lab experiments. It has a high affinity for its target receptors, which makes it a potent and selective ligand. It is also stable and easy to synthesize, which makes it a cost-effective compound for research purposes. However, N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.

Future Directions

There are several future directions for N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide research. One direction is to investigate its potential as a treatment for neurodegenerative diseases. Another direction is to investigate its potential as a treatment for chronic pain and inflammation. Additionally, further research is needed to elucidate the mechanism of action of N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide and to optimize its pharmacokinetic properties.

Synthesis Methods

N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide can be synthesized using a two-step process. The first step involves the synthesis of 1-methyl-2-nitrobenzene, which is then reduced to 1-methylbenzene. The second step involves the reaction of 1-methylbenzene with 4-(2-aminophenyl)acetic acid to form N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide.

Scientific Research Applications

N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has shown potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has also been found to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11(20)17-13-9-7-12(8-10-13)16-18-14-5-3-4-6-15(14)19(16)2/h3-10H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQQILDITBTMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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